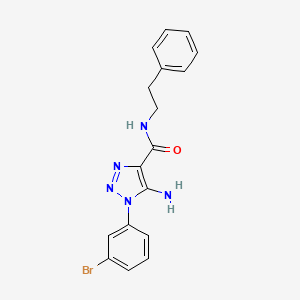

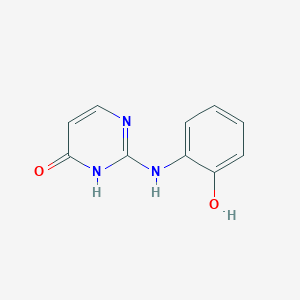

![molecular formula C26H25FN2O2S2 B2393849 (2E)-3-[(4-tert-butylbenzyl)thio]-3-[(2-fluorophenyl)amino]-2-(phenylsulfonyl)acrylonitrile CAS No. 866347-04-8](/img/structure/B2393849.png)

(2E)-3-[(4-tert-butylbenzyl)thio]-3-[(2-fluorophenyl)amino]-2-(phenylsulfonyl)acrylonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2E)-3-[(4-tert-butylbenzyl)thio]-3-[(2-fluorophenyl)amino]-2-(phenylsulfonyl)acrylonitrile is a useful research compound. Its molecular formula is C26H25FN2O2S2 and its molecular weight is 480.62. The purity is usually 95%.

BenchChem offers high-quality (2E)-3-[(4-tert-butylbenzyl)thio]-3-[(2-fluorophenyl)amino]-2-(phenylsulfonyl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-[(4-tert-butylbenzyl)thio]-3-[(2-fluorophenyl)amino]-2-(phenylsulfonyl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Cancer Metastasis Inhibition

The compound has shown promising results in inhibiting cancer metastasis. A study revealed that analogues of sulfonyl acrylonitriles, including structures similar to the given compound, have been synthesized and tested for their efficacy in preventing the spread of intra-abdominal cancers. These compounds were found to induce apoptosis in cancer cells during adhesion to normal mesothelial cells, which line the peritoneum. The study highlights the potential clinical use of these compounds as an adjunct to surgical resection of cancers, demonstrating improved inhibition of intra-abdominal cancer spread and metastasis in murine models of ovarian and pancreatic cancer (Shen et al., 2015).

Polymer Stabilization

Another application area is in polymer stabilization. The compound's structural framework is closely related to stabilizers used in preventing thermal degradation of butadiene type polymers under oxygen-free atmospheres. These stabilizers operate via a unique bifunctional mechanism involving polymer radical trapping by the acrylate group, followed by hydrogen transfer from phenolic hydroxyl groups, resulting in stable phenoxyl radicals. This mechanism confirms the compound's potential utility in enhancing the thermal stability of various polymers (Yachigo et al., 1988).

Arylsulfonic Polymer Synthesis

The compound is related to monomers used in the synthesis of arylsulfonic polymers and copolymers bearing sulfonic acid groups. These polymers are synthesized through reactions involving aminobenzenesulfonyl fluorides with acrylic or methacrylic acid chloride or vinyl isocyanate. The stability of the sulfonyl fluoride group and the reactivity of the amino group enable the production of a wide array of polymers, indicating potential uses in creating sulfonic acid group-bearing polymers and copolymers (Hart & Timmerman, 1960).

Nonlinear Optical Limiting

Furthermore, thiophene dyes related to the compound have been designed, synthesized, and characterized for nonlinear optical limiting, useful in protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications. The dyes demonstrate nonlinear absorption and optical limiting behavior under specific laser excitation, suggesting the compound's framework could contribute to developments in photonic or optoelectronic devices (Anandan et al., 2018).

特性

IUPAC Name |

(E)-2-(benzenesulfonyl)-3-[(4-tert-butylphenyl)methylsulfanyl]-3-(2-fluoroanilino)prop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25FN2O2S2/c1-26(2,3)20-15-13-19(14-16-20)18-32-25(29-23-12-8-7-11-22(23)27)24(17-28)33(30,31)21-9-5-4-6-10-21/h4-16,29H,18H2,1-3H3/b25-24+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXXJLHXCTXRDH-OCOZRVBESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CSC(=C(C#N)S(=O)(=O)C2=CC=CC=C2)NC3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)CS/C(=C(\C#N)/S(=O)(=O)C2=CC=CC=C2)/NC3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25FN2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-[(4-tert-butylbenzyl)thio]-3-[(2-fluorophenyl)amino]-2-(phenylsulfonyl)acrylonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[[(E)-2-cyano-3-[3-ethoxy-4-(4-methoxybenzoyl)oxyphenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2393768.png)

![N'-(1,3-Benzodioxol-5-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2393772.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2393773.png)

![2-[[3-[(E)-2-Cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid](/img/structure/B2393774.png)

![(E)-3-[4-[benzyl(ethyl)amino]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2393780.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-sulfonamide](/img/structure/B2393786.png)

![N-(2-chlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2393789.png)